Aureusimine B is primarily sourced from Staphylococcus aureus, a bacterium known for causing various infections in humans. It is classified under the category of natural products, specifically as a cyclic dipeptide derived from nonribosomal peptide synthesis. The synthesis of aureusimine B involves two key proteins: AusA, which encodes a two-module six-domain nonribosomal peptide synthetase, and AusB, responsible for post-translational modifications necessary for the activation of the synthetase .
The synthesis of aureusimine B involves the action of the AusA protein, which comprises two adenylation domains (A1 and A2) that activate specific amino acids—valine and tyrosine, respectively. The process begins with the adenylation domain A1 activating L-valine, followed by loading it onto the first thiolation domain (T1). Similarly, A2 activates L-tyrosine for T2. The condensation domain (C) facilitates the formation of a dipeptide (L-Val-L-Tyr), leading to an aldehyde intermediate that cyclizes to form the pyrazinone structure .
The reaction can be monitored using high-performance liquid chromatography (HPLC), which allows for the quantification of aureusimine B based on its retention time compared to standards . Notably, the oxidation process that converts the dihydropyrazinone to the final pyrazinone heterocycle occurs spontaneously.
Aureusimine B undergoes several notable chemical reactions:
The mechanism of action for aureusimine B involves its interaction with cellular pathways in human keratinocytes. It has been shown to alter gene expression profiles within these cells, suggesting that it may influence cellular functions related to immune responses or skin integrity . The precise molecular targets and pathways affected by aureusimine B remain an area of active research.
Aureusimine B has several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications in research.
Aureusimine B has several scientific applications:
Aureusimine B (phevalin) is biosynthesized by a dedicated nonribosomal peptide synthetase (NRPS) system in Staphylococcus aureus. This pathway operates independently of ribosomal translation, utilizing large multimodular enzymatic complexes that function as molecular assembly lines. The core machinery comprises two proteins: AusA (277 kDa), a dimodular NRPS, and AusB, a phosphopantetheinyl transferase that activates AusA by attaching 4′-phosphopantetheine cofactors to its thiolation domains [3] [9].
The domain architecture of AusA follows a canonical NRPS organization: A1–T1–C–A2–T2–R (Figure 1). Key catalytic domains include:
Table 1: Functional Domains of AusA NRPS
| Domain | Function | Specificity/Activity |
|---|---|---|
| A1 | Amino acid activation and selection | L-Valine |
| T1 | Covalent substrate tethering | Carrier for valine |
| C | Peptide bond formation | Condenses Val~T1 and AA~T2 |
| A2 | Amino acid activation and selection | L-Tyrosine/L-Phenylalanine/L-Leucine |
| T2 | Covalent substrate tethering | Carrier for second amino acid |
| R | Reductive release and chain termination | NADPH-dependent reduction to aldehyde |
Steady-state kinetic analyses reveal high catalytic efficiency, with kcat values ranging from 0.4–1.3 min−1 and Michaelis constants (KM) for amino acids up to 60-fold lower in product formation assays compared to traditional ATP-pyrophosphate exchange assays [3]. This autonomous two-module system represents a streamlined model for studying NRPS biochemistry and engineering.
The pzn/aus locus (ausA and ausB) is remarkably conserved across Staphylococcus aureus lineages, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains. Genomic analyses of >50 sequenced strains confirm its universal presence, suggesting an essential biological role [3] [6] [9]. The operon’s conservation contrasts with the strain-specific distribution of toxin genes carried on mobile genetic elements (e.g., lukAB, tsst-1) [2].
Table 2: Conservation of the pzn/aus Cluster in Staphylococci
| Strain Type | Presence of ausA/B? | Aureusimine Variants Produced |
|---|---|---|
| MRSA (e.g., USA300) | Yes | Phevalin, Tyrvalin, Leuvalin |
| MSSA (e.g., NCTC 8325) | Yes | Phevalin, Tyrvalin |
| Streptococcus mutans | Partial homology | Phevalin detected |
| Gram-negative species | Absent | Not produced |
Functionally, aureusimine B production is biofilm-associated. Quantitative studies demonstrate significantly higher phevalin levels in Staphylococcus aureus biofilms compared to planktonic cultures (p<0.001), with concentrations increasing progressively over 5 days of biofilm maturation [6] [7]. This phenotype correlates with enhanced bacterial resilience and may contribute to:
Aureusimine B synthesis is integrated into global staphylococcal regulatory networks, though it operates independently of quorum sensing via the Agr system. Key regulatory influences include:
Transcriptional Regulation
Environmental Cues
Table 3: Regulatory Systems Influencing Aureusimine B Biosynthesis
| Regulator | Type | Effect on Aureusimine B | Mechanism |
|---|---|---|---|
| YycF | Response regulator | ↑ Production | Direct activation of sarA; ica induction |
| SarA | DNA-binding protein | ↑ Production | Biofilm matrix (PIA) promotion |
| σB | Alternative sigma factor | ↑ Production | General stress response activation |
| Agr | Quorum sensing | No direct effect | Secondary mutation (saeS) caused early misconceptions [6] |
Notably, initial reports linking aureusimines to Agr-mediated virulence regulation were confounded by secondary mutations in the saeS gene. Genetic correction of saeS abolished these effects, confirming that phevalin itself does not directly interact with Agr [6] [7]. Instead, aureusimine B fine-tunes Staphylococcus aureus survival within host cells—a role validated in murine pneumonia models where ausB mutants exhibit attenuated virulence [8]. This regulatory integration positions aureusimine B as a critical metabolite bridging bacterial metabolism, biofilm resilience, and host-cell manipulation.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8